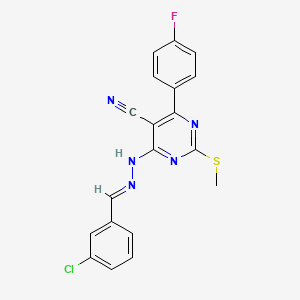
Egfr WT/T790M-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr WT/T790M-IN-2 is a compound designed to target the epidermal growth factor receptor (EGFR) with a specific mutation known as T790M. This mutation is a common mechanism of resistance in non-small cell lung cancer (NSCLC) patients who have been treated with first- or second-generation tyrosine kinase inhibitors (TKIs). The T790M mutation increases the affinity of the receptor for ATP, thereby reducing the efficacy of TKIs .
Preparation Methods
The synthesis of Egfr WT/T790M-IN-2 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves coupling the intermediate with a suitable reagent under specific conditions to yield the desired compound .
it is likely that the process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Egfr WT/T790M-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a hydroxylated product, while reduction may yield a dehydroxylated product .
Scientific Research Applications
Egfr WT/T790M-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Egfr WT/T790M-IN-2 exerts its effects by binding to the ATP-binding site of the EGFR with T790M mutation. This binding inhibits the kinase activity of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets involved include the Ras/ERK1/2 and PI3K/AKT pathways .
Comparison with Similar Compounds
Egfr WT/T790M-IN-2 is unique compared to other similar compounds due to its high selectivity and potency against the T790M mutation. Similar compounds include:
Osimertinib: A third-generation EGFR TKI that selectively inhibits both EGFR sensitizing mutations and T790M resistance mutations.
Afatinib: A second-generation EGFR TKI that irreversibly binds to the receptor and inhibits its activity.
Gefitinib: A first-generation EGFR TKI that targets the ATP-binding site of the receptor.
This compound stands out due to its ability to overcome resistance mechanisms associated with the T790M mutation, making it a valuable tool in the development of new therapeutic strategies for NSCLC .
Properties
Molecular Formula |
C19H13ClFN5S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H13ClFN5S/c1-27-19-24-17(13-5-7-15(21)8-6-13)16(10-22)18(25-19)26-23-11-12-3-2-4-14(20)9-12/h2-9,11H,1H3,(H,24,25,26)/b23-11+ |
InChI Key |
TYHZBGWWBSLPJD-FOKLQQMPSA-N |
Isomeric SMILES |
CSC1=NC(=C(C(=N1)N/N=C/C2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NN=CC2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















